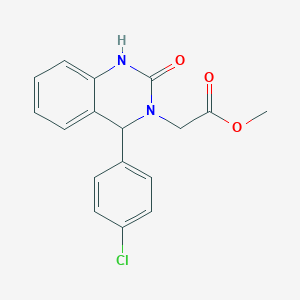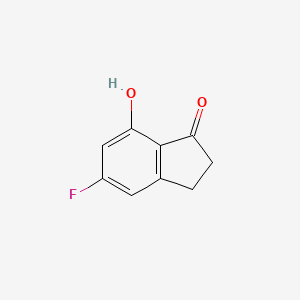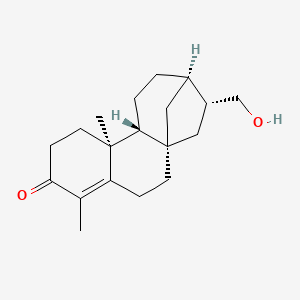
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one, also known as 19-Norandrostenedione, is a synthetic steroid hormone that is commonly used in scientific research. This compound is a prohormone that can be converted into testosterone or estrogen in the body. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves its conversion into testosterone or estrogen in the body. Testosterone is an androgenic hormone that is responsible for the development of male sexual characteristics, while estrogen is a female hormone that is responsible for the development of female sexual characteristics. These hormones play a crucial role in various physiological processes, including muscle growth, bone density, and libido.
Biochemical and Physiological Effects:
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. However, it may also have some negative effects on the body, including liver damage, cardiovascular disease, and hormonal imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (16R)-17-Hydroxy-19-norkaura-4-ene-3-one in lab experiments is its ability to mimic the effects of testosterone and estrogen in the body. This makes it a useful tool for investigating the physiological and biochemical effects of these hormones. However, one limitation of using this compound is its potential for negative side effects, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (16R)-17-Hydroxy-19-norkaura-4-ene-3-one. One area of interest is its potential use in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug, although this is a controversial topic that requires further investigation. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, (16R)-17-Hydroxy-19-norkaura-4-ene-3-one is a synthetic steroid hormone that has been used in various scientific studies to investigate its potential applications in the field of medicine. While it has shown promise in certain areas, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to (16R)-17-Hydroxy-19-norkaura-4-ene-3-onetenedione. This process involves several chemical reactions, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been used in various studies to investigate its potential applications in the field of medicine. It has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism.
Eigenschaften
IUPAC Name |
(1S,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-4-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-12-15-5-8-19-9-13(14(10-19)11-20)3-4-17(19)18(15,2)7-6-16(12)21/h13-14,17,20H,3-11H2,1-2H3/t13-,14+,17+,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJYKGXRDAJAR-CZAUZLFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]34C[C@@H](CC[C@H]3[C@@]2(CCC1=O)C)[C@@H](C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

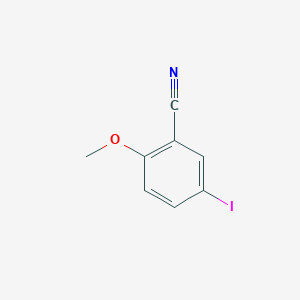
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
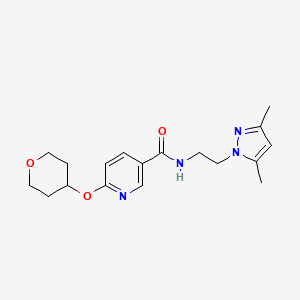
![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)
